Product packaging for 3-(Difluoromethyl)-4-iodopyridin-2-amine(Cat. No.:CAS No. 1804438-79-6)

3-(Difluoromethyl)-4-iodopyridin-2-amine

Cat. No.: B2983029
CAS No.: 1804438-79-6
M. Wt: 270.021
InChI Key: UERYKYLKQFMRRT-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are fundamental building blocks in the world of organic chemistry, recognized for their presence in a myriad of natural products, pharmaceuticals, and agrochemicals. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common feature in numerous FDA-approved drugs, underscoring its importance in medicinal chemistry. google.comnih.gov Its versatile electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. nih.gov

In advanced organic synthesis, functionalized pyridines serve as versatile intermediates. google.com They participate in a wide range of chemical transformations, including cross-coupling reactions, allowing for the construction of complex molecular architectures. The development of new synthetic methodologies for preparing highly substituted and functionalized pyridines remains an active and important area of research. bldpharm.com Traditional methods like the Hantzsch reaction are continually supplemented by modern techniques such as transition metal-mediated cycloadditions and direct C-H functionalization. uni.luresearchgate.net

The following table provides a snapshot of the diverse applications of pyridine derivatives in pharmaceuticals:

Pyridine Derivative Drug Therapeutic Application
Nicotinamide (Vitamin B3)Treatment of pellagra, cholesterol management
IsoniazidAntibiotic for treating tuberculosis
NifedipineCalcium channel blocker for hypertension and angina
GlipizideOral antidiabetic medication
AtazanavirAntiviral for HIV/AIDS

This table illustrates the broad therapeutic impact of pharmaceuticals containing the pyridine core.

Role of Difluoromethyl and Iodo Substituents in Modulating Reactivity and Synthetic Utility

The introduction of specific functional groups onto the pyridine core can dramatically alter a molecule's physical, chemical, and biological properties. The difluoromethyl (CHF2) and iodo (I) groups in 3-(Difluoromethyl)-4-iodopyridin-2-amine are of particular strategic importance.

The difluoromethyl group is increasingly utilized in medicinal chemistry as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. nih.govmdpi.com Its inclusion can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com Furthermore, the C-F bonds in the difluoromethyl group are very strong, which can increase the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. bldpharm.com The CHF2 group can also act as a lipophilic hydrogen bond donor, a property that can be exploited in designing interactions with biological targets. nih.govacs.org

The iodo substituent is a highly versatile functional group in organic synthesis. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group. researchgate.net This property is extensively exploited in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. wikipedia.org These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom, providing a powerful tool for the diversification of the pyridine scaffold. The presence of an iodo group on an aromatic ring significantly influences the molecule's reactivity, making it a key site for synthetic modification.

The table below summarizes the key properties and roles of these substituents:

Substituent Key Properties Primary Roles in Drug Design & Synthesis
Difluoromethyl (-CHF2) - Enhanced lipophilicity- Increased metabolic stability- Lipophilic hydrogen bond donor- Bioisostere for -OH, -SH, -NH2 groups- Improves pharmacokinetic properties- Enhances binding affinity to biological targets
Iodo (-I) - Excellent leaving group- Weak C-I bond- Enables transition-metal-catalyzed cross-coupling reactions- Serves as a handle for further molecular elaboration and diversification

This interactive table highlights the strategic importance of the difluoromethyl and iodo groups in the design and synthesis of functionalized molecules.

Overview of Research Landscape Pertaining to Functionalized Pyridinamines

Functionalized pyridinamines, which feature an amino group on the pyridine ring, are a particularly important subclass of pyridine derivatives. The amino group can serve as a key pharmacophore, participating in hydrogen bonding interactions with biological targets, and can also be a synthetic handle for further functionalization.

The synthesis of functionalized pyridinamines is a significant focus of research. Methodologies range from classical condensation reactions to modern C-H functionalization approaches that allow for the direct introduction of substituents onto the pyridine ring. researchgate.net The development of regioselective functionalization methods is particularly crucial, as the position of substituents on the pyridine ring can have a profound impact on the molecule's properties and biological activity.

Research into functionalized pyridinamines is driven by their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to readily modify the pyridine core allows chemists to create large libraries of related compounds for screening and lead optimization in drug discovery programs. The ongoing exploration of novel synthetic routes and the investigation of the structure-activity relationships of functionalized pyridinamines continue to be vibrant areas of chemical research. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F2IN2 B2983029 3-(Difluoromethyl)-4-iodopyridin-2-amine CAS No. 1804438-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2/c7-5(8)4-3(9)1-2-11-6(4)10/h1-2,5H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERYKYLKQFMRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804438-79-6
Record name 3-(difluoromethyl)-4-iodopyridin-2-amine
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Reactivity and Mechanistic Investigations of 3 Difluoromethyl 4 Iodopyridin 2 Amine

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond at the 4-position of the pyridine (B92270) ring is the most reactive site for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules, and the aryl iodide moiety of 3-(difluoromethyl)-4-iodopyridin-2-amine is an excellent substrate for these transformations. researchgate.net

The Suzuki-Miyaura reaction , which couples an organoboron species with an organohalide, is a widely used method for forming carbon-carbon bonds. illinois.eduresearchgate.net In the case of this compound, the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would yield the corresponding 4-aryl or 4-vinyl substituted pyridine derivative. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. nih.govmdpi.com

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnih.gov This reaction is valuable for the synthesis of arylalkynes. scirp.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would lead to the corresponding 4-alkynylpyridine derivative. The reaction is generally carried out under mild conditions with a base such as an amine. wikipedia.orgpitt.edu

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. nih.govrsc.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. The coupling of this compound with an organozinc reagent would provide a route to 4-alkyl, 4-aryl, or 4-vinyl substituted pyridines. The choice of palladium catalyst and ligand can influence the stereochemical outcome of the reaction when using alkenylzinc reagents. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraBoronic acid/esterPalladium catalyst + Base4-Aryl/vinylpyridine
SonogashiraTerminal alkynePalladium catalyst + Copper(I) co-catalyst + Base4-Alkynylpyridine
NegishiOrganozinc reagentPalladium or Nickel catalyst4-Alkyl/aryl/vinylpyridine

Copper-mediated coupling reactions offer an alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for the introduction of certain functional groups. For instance, copper-mediated trifluoromethylthiolation of iodopyridinones has been demonstrated, suggesting a similar reactivity for this compound. researchgate.net Copper-mediated reactions can also be employed for the synthesis of α-ketoamides from primary amines. nih.gov

Research has shown the utility of copper(I) iodide in mediating the trifluoromethylation of iodopyridines. researchgate.net This suggests that this compound could undergo similar transformations with appropriate copper reagents to introduce other fluoroalkyl groups. Furthermore, copper-mediated cyanodifluoromethylation of aryl iodides has been reported, highlighting the potential for introducing a cyanodifluoromethyl group at the 4-position. enamine.net The mechanism of these reactions can vary, with some proceeding through radical intermediates, while others may follow a different pathway. nih.gov

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgsemanticscholar.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. masterorganicchemistry.com The difluoromethyl group at the 3-position of this compound is electron-withdrawing, which can facilitate nucleophilic attack at the 4-position.

The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. While iodine is a good leaving group, the rate of SNAr reactions is often dependent on the stability of the intermediate rather than the leaving group's ability. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used in SNAr reactions. nih.govnih.gov

Transformations Involving the Pyridine Nitrogen and Amino Group

The pyridine nitrogen and the 2-amino group provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

The 2-amino group of this compound can undergo various derivatization reactions, such as acylation, alkylation, and sulfonylation. Acylation, the reaction with an acylating agent like an acid chloride or anhydride (B1165640), is a common transformation to form amides. These reactions can be used to introduce a variety of functional groups, which can modulate the biological activity of the molecule.

The reactivity of the amino group can be influenced by the electronic properties of the pyridine ring. The synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands often starts from 2-aminopyridine (B139424), demonstrating the versatility of this functional group in more complex synthetic sequences. researchgate.net Derivatization reagents that specifically target primary amines can also be employed to modify the 2-amino group. mdpi.com

The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating to various metal centers. mdpi.com This coordination can have a significant impact on the reactivity of the molecule. For instance, coordination to a metal can activate the pyridine ring towards nucleophilic attack or other transformations. The coordination chemistry of pyridine N-oxides with lanthanides has been studied, indicating the potential for the pyridine nitrogen in this compound to participate in similar interactions. nih.gov

The pyridine ring can also engage in π-coordination with metal centers. This type of interaction, where the π-system of the aromatic ring interacts with the metal, can also lead to activation of the molecule. The axial coordination of pyridine-based molecules to metal-porphyrin complexes has been observed, highlighting the diverse coordination modes of the pyridine nucleus. researchgate.net

Table 2: Reactivity of Pyridine Nitrogen and Amino Group
Functional GroupReaction TypeReagentsProduct
2-Amino GroupAcylationAcid chloride, AnhydrideAmide
2-Amino GroupAlkylationAlkyl halideSecondary/Tertiary Amine
2-Amino GroupSulfonylationSulfonyl chlorideSulfonamide
Pyridine NitrogenCoordinationMetal saltsMetal-ligand complex

Role of the Amino Group in Directed Functionalization

The amino group at the C2 position of the pyridine ring in this compound plays a crucial role as a directing group in various functionalization reactions. The lone pair of electrons on the nitrogen atom can coordinate to metal catalysts, positioning the catalyst for selective C-H activation or other transformations at adjacent positions. This directing effect is a powerful tool for achieving regioselectivity in the synthesis of complex pyridine derivatives.

The amino group can also participate in cyclization reactions, acting as a nucleophile to form fused heterocyclic systems. Its dual nucleophilic nature, involving both the exocyclic nitrogen and the ring nitrogen, allows for the construction of various five- and six-membered azaheterocycles. sioc-journal.cn The specific reaction conditions and the nature of the reaction partner determine which nitrogen atom participates in the cyclization.

Furthermore, the primary amino group can be acylated or otherwise modified to modulate its directing ability. ncert.nic.in Conversion to an amide, for instance, can alter the steric and electronic environment around the nitrogen, leading to different regiochemical outcomes in subsequent functionalization reactions. This ability to tune the directing properties of the amino group provides a versatile strategy for the synthesis of a wide range of substituted pyridines.

Table 1: Influence of the Amino Group on Reaction Types

Reaction TypeRole of the Amino GroupPotential Outcomes
Metal-Catalyzed C-H FunctionalizationDirecting GroupRegioselective introduction of new substituents ortho to the amino group. nih.gov
Electrophilic Aromatic SubstitutionActivating, Ortho-, Para-DirectingIntroduction of electrophiles at positions ortho and para to the amino group. ncert.nic.in
Cyclization ReactionsNucleophileFormation of fused heterocyclic rings such as imidazo[1,2-a]pyridines. sioc-journal.cn
Nucleophilic Aromatic SubstitutionActivating GroupCan facilitate substitution at other positions on the ring. nih.gov

Influence of the Difluoromethyl Group on Electronic and Steric Effects

Electron-Withdrawing Properties and Aromaticity Modulation

The difluoromethyl (CF₂H) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly influences the electronic nature of the pyridine ring in this compound, reducing its electron density and affecting its reactivity. The electron-withdrawing nature of the CF₂H group deactivates the pyridine ring towards electrophilic substitution, making such reactions more challenging compared to unsubstituted pyridine.

The introduction of the difluoromethyl group can also modulate the aromaticity of the pyridine ring. By withdrawing electron density, it can influence the bond lengths and angles within the ring, subtly altering its aromatic character. This modulation of aromaticity can have a profound effect on the kinetic and thermodynamic parameters of reactions involving the pyridine core.

The Hammett parameter (σ) is often used to quantify the electronic effect of a substituent. The difluoromethyl group has a positive σ value, indicating its electron-withdrawing nature. This value can be correlated with various physical and chemical properties of the molecule, including its acidity, basicity, and reactivity in different chemical transformations.

Hydrogen Bonding Capabilities and Bioisosteric Relationships

A key feature of the difluoromethyl group is its ability to act as a lipophilic hydrogen bond donor. acs.orgnih.govalfa-chemistry.comjst.go.jpresearchgate.neth1.co The C-H bond in the CF₂H group is polarized by the adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding interactions. This capability is significant in medicinal chemistry, as the difluoromethyl group can act as a bioisostere for common hydrogen bond donating groups like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. researchgate.netsemanticscholar.orgnih.gov

The hydrogen bond acidity of the difluoromethyl group is comparable to that of thiophenol and aniline. acs.orgnih.gov This allows it to mimic the interactions of these functional groups with biological targets, potentially leading to improved binding affinity and selectivity. The lipophilic nature of the difluoromethyl group can also enhance membrane permeability and metabolic stability, which are desirable properties for drug candidates. researchgate.net

The bioisosteric replacement of a hydroxyl or amine group with a difluoromethyl group can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net This strategy has been successfully employed in the design of various bioactive compounds and approved drugs. nih.gov

Table 2: Comparison of Hydrogen Bond Donor Properties

Functional GroupHydrogen Bond Acidity (A)Lipophilicity (ΔlogP)Reference
Difluoromethyl (-CF₂H)0.085 - 0.126-0.1 to +0.4 acs.orgnih.gov
Hydroxyl (-OH)Higher than -CF₂HGenerally Lower acs.orgnih.gov
Thiol (-SH)Similar to -CF₂HVariable researchgate.net
Amine (-NH₂)Similar to -CF₂HVariable researchgate.net

Impact on Regioselectivity and Reaction Outcomes

The electronic and steric properties of the difluoromethyl group exert a significant influence on the regioselectivity of reactions involving the pyridine ring. Its strong electron-withdrawing nature deactivates the positions ortho and para to it, making them less susceptible to electrophilic attack. This deactivating effect can be exploited to direct incoming electrophiles to other positions on the ring.

In nucleophilic aromatic substitution reactions, the difluoromethyl group can activate the ring towards attack by nucleophiles, particularly at the ortho and para positions. This is due to its ability to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

Pyridine Ring Functionalization and Dearomatization Reactions

Regioselective C-H Functionalization at Other Positions

While the amino group in this compound can direct functionalization to its ortho positions, regioselective C-H functionalization at other positions of the pyridine ring is a significant area of research. nih.govresearchgate.net The inherent electronic properties of the pyridine ring, which is electron-deficient, typically direct nucleophilic attacks to the C2, C4, and C6 positions, and electrophilic attacks to the C3 and C5 positions. However, the presence of multiple substituents with varying electronic and steric effects makes the prediction of regioselectivity complex.

Recent advancements in catalysis have enabled the functionalization of typically less reactive C-H bonds. youtube.com Methodologies involving transition-metal catalysis have been developed for the meta-functionalization of pyridines. nih.gov These strategies often employ a temporary dearomatization of the pyridine ring, which alters its electronic properties and allows for functionalization at positions that are otherwise difficult to access. For instance, the formation of oxazino pyridine intermediates can facilitate radical meta-C-H difluoromethylation. nih.govresearchgate.net

Furthermore, the in situ transformation of these dearomatized intermediates into pyridinium (B92312) salts can switch the regioselectivity to the para-position. nih.govresearchgate.netresearchgate.net This approach allows for a controlled and site-switchable C-H functionalization of the pyridine core. The development of such methods is crucial for the synthesis of diverse pyridine derivatives with precise substitution patterns, which is of high importance in medicinal and agricultural chemistry. nih.govchemeurope.com

Table 3: Methods for Regioselective C-H Functionalization of Pyridines

PositionMethodCatalyst/ReagentKey FeatureReference
MetaRadical C-H difluoromethylationOxazino pyridine intermediatesTemporary dearomatization nih.govresearchgate.net
ParaMinisci-type alkylationPyridinium saltsIn situ generation from dearomatized intermediates nih.govresearchgate.net
OrthoDirected C-H activationTransition metal catalystsCoordination to a directing group nih.govchemrxiv.org

Nucleophilic Dearomatization Strategies

Nucleophilic dearomatization represents a powerful strategy for the synthesis of three-dimensional, highly functionalized piperidine (B6355638) and dihydropyridine (B1217469) structures from flat, aromatic pyridine precursors. nih.govacs.org This transformation is thermodynamically challenging due to the inherent stability of the aromatic pyridine ring. nih.govacs.org Consequently, strategies to overcome this energy barrier typically involve enhancing the electrophilicity of the pyridine ring, thereby making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net For a substituted pyridine such as this compound, these strategies would be influenced by the electronic properties of its substituents.

A common approach to activate the pyridine nucleus is through N-functionalization, which transiently generates a more electrophilic pyridinium salt. mdpi.comresearchgate.net This can be achieved using various electrophiles. For instance, the reaction of the pyridine nitrogen with an acylating agent forms an N-acylpyridinium salt. These intermediates, typically generated in situ at low temperatures, can then react with a range of nucleophiles. mdpi.com Similarly, treatment with sulfonylating agents or alkylating agents can produce N-sulfonylpyridinium or N-alkylpyridinium salts, respectively, which also exhibit enhanced reactivity toward nucleophiles. mdpi.com

The regioselectivity of the nucleophilic attack on such activated pyridinium salts is a critical aspect. For an N-acylpyridinium ion derived from a 3-substituted pyridine, the nucleophile can potentially attack at the C-2, C-4, or C-6 position. mdpi.com The presence of an electron-withdrawing group (EWG) at the 3-position, such as the difluoromethyl group in the target compound, can influence this regioselectivity, often leading to mixtures of C-2 and C-4 addition products. mdpi.com

Transition metal catalysis offers an alternative pathway for the dearomatization of pyridines, which can sometimes proceed without prior activation of the nitrogen atom. acs.org Copper-catalyzed protocols, in particular, have been developed for the 1,4-dearomatization of pyridines. nih.govacs.org For example, a chiral copper hydride complex can catalyze the C-C bond-forming dearomatization of pyridines with styrenes in the presence of a silane (B1218182) hydride source, yielding enantiomerically enriched 1,4-dihydropyridines. nih.govacs.org The proposed mechanism involves the activation of the pyridine through coordination to the copper catalyst, followed by nucleophilic attack by an organocopper intermediate. nih.govacs.org

While specific studies on the nucleophilic dearomatization of this compound are not extensively detailed in the reviewed literature, the general principles of pyridine dearomatization provide a framework for predicting its reactivity. The electron-withdrawing difluoromethyl group at the 3-position would likely enhance the electrophilicity of the pyridine ring, potentially facilitating nucleophilic attack. The amino group at the 2-position and the iodo group at the 4-position would also exert electronic and steric effects, influencing the regiochemical outcome of the reaction.

Hypothetical dearomatization reactions of this compound could involve activation with an acylating agent like methyl chloroformate, followed by the addition of a nucleophile such as a Grignard reagent or an enolate. The table below outlines a potential reaction scheme based on established methodologies for pyridine dearomatization.

ReactantActivating AgentNucleophilePotential Product(s)Reaction Type
This compoundMethyl ChloroformatePhenylmagnesium Bromide1,2- or 1,4-Dihydropyridine derivativeN-Acylpyridinium Salt Dearomatization
This compoundTriflic AnhydrideSilyl Ketene Acetal1,2- or 1,4-Dihydropyridine derivativeN-Sulfonylpyridinium Salt Dearomatization
This compoundCopper(I) Catalyst / Chiral LigandStyrene / SilaneEnantiomerically enriched 1,4-Dihydropyridine derivativeCopper-Catalyzed Asymmetric Dearomatization

Further experimental investigation is necessary to determine the optimal conditions and to fully characterize the reactivity and regioselectivity of this compound in nucleophilic dearomatization reactions.

Advanced Synthetic Applications and Derivatization Strategies

Synthesis of Complex Pyridine-Fused Heterocycles

The strategic positioning of the amino and iodo substituents in 3-(difluoromethyl)-4-iodopyridin-2-amine facilitates the synthesis of a variety of pyridine-fused heterocyclic systems. These fused rings are prevalent in numerous biologically active compounds. A prominent example is the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological activities, including kinase inhibition. nih.govmdpi.comjocpr.comnih.gov

The synthesis of such fused systems can be envisioned through a multi-step sequence. Initially, the 2-amino group can undergo condensation with a suitable three-carbon synthon, followed by an intramolecular cyclization. Alternatively, the 4-iodo group provides a handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig reactions, to introduce a side chain that can subsequently participate in a cyclization reaction to form the fused ring. researchgate.netresearchgate.netsoton.ac.ukresearchgate.netnih.govarkat-usa.orgnih.govmdpi.comresearchgate.netresearchgate.netmdpi.com

For instance, a plausible route to a pyrido[2,3-d]pyrimidine (B1209978) derivative is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Acylation of the amino groupAcyl chloride, baseN-(3-(difluoromethyl)-4-iodopyridin-2-yl)acetamide
2Intramolecular cyclizationHigh temperature or acid/base catalysisFused pyridopyrimidine precursor
3AromatizationOxidation7-(Difluoromethyl)-6-iodopyrido[2,3-d]pyrimidin-4-ol

This hypothetical scheme illustrates how the inherent reactivity of this compound can be harnessed to construct complex heterocyclic frameworks. The resulting fused systems can be further functionalized at the iodine position to generate a library of compounds for biological screening.

Incorporation into Diverse Molecular Scaffolds for Structure-Activity Relationship (SAR) Studies

The 4-(difluoromethyl)pyridin-2-amine (B599231) moiety is a key structural component in a number of potent kinase inhibitors. acs.org The difluoromethyl group, in particular, is a valuable bioisostere for a hydroxyl or thiol group and can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The iodine atom at the 4-position of this compound serves as a convenient point for diversification, making it an ideal building block for the synthesis of compound libraries for structure-activity relationship (SAR) studies. nih.govnih.gov

Through palladium-catalyzed cross-coupling reactions, a wide array of substituents can be introduced at the 4-position of the pyridine (B92270) ring. This allows for a systematic exploration of the chemical space around the core scaffold to optimize biological activity and selectivity.

Table of Potential Cross-Coupling Reactions for SAR Studies:

Coupling ReactionReactantCatalyst SystemResulting Scaffold
Suzuki CouplingAryl or heteroaryl boronic acids/estersPd(PPh₃)₄, base4-Aryl/heteroaryl-3-(difluoromethyl)pyridin-2-amine derivatives
Sonogashira CouplingTerminal alkynesPdCl₂(PPh₃)₂, CuI, base4-Alkynyl-3-(difluoromethyl)pyridin-2-amine derivatives
Buchwald-Hartwig AminationAminesPd catalyst, phosphine (B1218219) ligand, baseN-substituted-4-amino-3-(difluoromethyl)pyridin-2-amine derivatives
Stille CouplingOrganostannanesPd catalyst4-Alkyl/aryl-3-(difluoromethyl)pyridin-2-amine derivatives

By synthesizing and evaluating a series of analogs with varying substituents at the 4-position, medicinal chemists can elucidate the key structural features required for potent and selective kinase inhibition.

Development of Novel Fluorinated Building Blocks for Chemical Libraries

The demand for novel fluorinated building blocks in drug discovery is ever-increasing due to the unique properties conferred by fluorine atoms. nih.gov this compound, with its difluoromethyl group and two reactive sites, is an excellent starting material for the generation of diverse chemical libraries of fluorinated compounds. nih.gov

Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives. nih.govnih.gov For example, the amino group can be acylated, alkylated, or sulfonylated, while the iodo group can be subjected to various cross-coupling reactions in a parallel synthesis format. This strategy allows for the creation of a matrix of compounds with diverse functionalities, increasing the probability of identifying hits in high-throughput screening campaigns.

The resulting libraries of fluorinated pyridine derivatives can serve as a valuable resource for identifying novel leads for a wide range of biological targets.

Ligand Design and Catalyst Development Utilizing the Pyridine Scaffold

The pyridine nitrogen and the 2-amino group in this compound can act as coordination sites for metal ions, making this compound a potential precursor for the synthesis of novel ligands for catalysis. nih.govlu.seresearchgate.netnih.govresearchgate.netnih.gov Derivatization of the amino group or introduction of another coordinating group at the 4-position via the iodo functionality can lead to the formation of bidentate or tridentate ligands.

For instance, reaction of the 2-amino group with a molecule containing another donor atom, such as a phosphine or an imine, could generate a bidentate ligand. Subsequent complexation with a transition metal, such as palladium or rhodium, could yield a catalyst with unique electronic and steric properties conferred by the difluoromethyl group.

Hypothetical Ligand Synthesis and Complexation:

StepReactionReactantsProduct
1Imine CondensationThis compound, 2-pyridinecarboxaldehydeN-(pyridin-2-ylmethylene)-3-(difluoromethyl)-4-iodopyridin-2-amine (bidentate ligand)
2ComplexationBidentate ligand, PdCl₂(CH₃CN)₂Palladium(II) complex

Such complexes could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The electron-withdrawing nature of the difluoromethyl group could influence the catalytic activity and selectivity of the resulting metal complex.

Conclusion and Future Perspectives in the Research of 3 Difluoromethyl 4 Iodopyridin 2 Amine

Summary of Key Synthetic and Reactivity Insights

While specific literature on the synthesis of 3-(difluoromethyl)-4-iodopyridin-2-amine is not extensively detailed, its preparation can be logically inferred from established methodologies for functionalizing the pyridine (B92270) ring. A plausible synthetic strategy would involve a multi-step sequence starting from a simpler pyridine derivative. For instance, a synthesis could commence with a 2-aminopyridine (B139424), followed by regioselective iodination at the C4 position and subsequent introduction of the difluoromethyl group at the C3 position. The introduction of the difluoromethyl moiety is often a key challenge, but modern methods are continuously being developed to facilitate this transformation. nih.gov

The true synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed orthogonally. The iodine atom at the C4 position is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents. The 2-amino group can undergo a range of classical transformations, including acylation, alkylation, and diazotization, providing another avenue for diversification. The difluoromethyl group, a bioisostere of hydroxyl or thiol groups, is generally stable and significantly influences the electronic properties of the pyridine ring, potentially enhancing the metabolic stability and binding affinity of derivative compounds. nih.gov

Below is a summary of the potential reactivity at each key functional site of the molecule.

Interactive Data Table: Predicted Reactivity of this compound

Functional GroupPositionPotential ReactionsPotential Products
Iodo Group C4Suzuki Coupling4-Aryl/Vinyl-substituted pyridines
Sonogashira Coupling4-Alkynyl-substituted pyridines
Buchwald-Hartwig Amination4-Amino-substituted pyridines
Heck Coupling4-Alkenyl-substituted pyridines
Amino Group C2Acylation / SulfonylationAmides / Sulfonamides
Reductive AminationSecondary / Tertiary Amines
Sandmeyer ReactionHalogen, Cyano, or Hydroxyl substitution
DiazotizationDiazonium salt for further functionalization
Pyridine Ring N1N-Oxidation / N-AlkylationPyridine N-oxides / Pyridinium (B92312) salts
C5/C6C-H FunctionalizationIntroduction of new substituents

Emerging Methodologies for Enhanced Functionalization

The field of pyridine functionalization is rapidly evolving, moving beyond classical methods to more efficient and selective modern techniques. nih.govresearchgate.net These emerging methodologies offer exciting possibilities for the further elaboration of this compound.

Direct C-H functionalization stands out as a particularly powerful strategy for installing additional substituents at the remaining C5 and C6 positions of the pyridine ring. nih.gov Techniques involving transition-metal catalysis or photocatalysis could enable the regioselective introduction of alkyl, aryl, or other functional groups, bypassing the need for pre-functionalized starting materials. acs.org

Another promising approach involves the activation of the pyridine ring through the formation of N-functionalized pyridinium salts. nih.govacs.org By converting the pyridine nitrogen into a pyridinium salt (e.g., an N-oxide or N-aminopyridinium salt), the reactivity and regioselectivity of the ring can be dramatically altered. nih.govnih.gov This strategy has been successfully employed to direct radical additions to the C2 and C4 positions under mild, visible-light-mediated conditions, offering a complementary approach to traditional methods that often require harsh acidic conditions. acs.org

Furthermore, recent advances in defluorinative functionalization could potentially allow for the modification of the difluoromethyl group itself. nih.gov These cutting-edge techniques can transform C-F bonds, opening up unprecedented pathways to novel fluorinated and non-fluorinated analogues from a common intermediate.

Interactive Data Table: Potential Application of Emerging Functionalization Methods

MethodologyTarget SitePotential TransformationAdvantages
Direct C-H Functionalization C5 or C6Arylation, Alkylation, BorylationHigh atom economy, avoids pre-functionalization nih.govacs.org
Pyridinium Salt Formation N1, then C2/C4Non-classical Minisci-type reactionsMild, acid-free conditions, altered regioselectivity nih.govacs.org
Photocatalysis C5 or C6Radical additionsAccess to complex scaffolds under visible light nih.gov
Defluorinative Functionalization C3-CHF2Conversion to other functional groupsNovel derivatization pathways nih.gov

Potential for Further Exploration in Interdisciplinary Fields

The unique structural features of this compound make it a highly attractive scaffold for exploration in various interdisciplinary fields, most notably medicinal chemistry and agrochemistry.

In medicinal chemistry , substituted pyridines are considered "privileged structures" due to their frequent occurrence in FDA-approved drugs. nih.gov The difluoromethyl group is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, cell permeability, and binding affinity. nih.gov The 2-amino-4-iodopyridine framework provides a versatile platform for generating libraries of diverse compounds through the cross-coupling and amination reactions described above. Given that a related compound, 4-(difluoromethyl)pyridin-2-amine (B599231), is a key intermediate for lipid kinase inhibitors, it is plausible that derivatives of the title compound could also target important biological pathways. acs.org

In the agrochemical sector, fluorinated heterocyclic compounds play a critical role in the development of modern pesticides and herbicides. nih.govresearchgate.net The combination of the pyridine core and the difluoromethyl group in this compound makes it an excellent starting point for the synthesis of new crop protection agents with potentially novel modes of action and improved efficacy.

In materials science , highly functionalized pyridines can serve as ligands for the synthesis of metal complexes with tailored electronic and photophysical properties. The ability to easily modify the 4-position via cross-coupling reactions could be exploited to construct complex oligomeric or polymeric structures, or to develop new catalysts and sensory materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Difluoromethyl)-4-iodopyridin-2-amine?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using 4-iodopyridin-2-amine as a precursor. Fluorination steps may involve nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under basic conditions. Optimization of reaction parameters (temperature, catalyst loading, solvent) is critical to avoid side products like dehalogenated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹⁹F/¹³C NMR : Assign signals based on coupling patterns (e.g., fluorine-fluorine coupling in difluoromethyl groups) and comparison to structurally similar fluoropyridines .
  • X-ray Crystallography : Resolve the substitution pattern and confirm iodine/fluorine positions. Use low-temperature data collection to mitigate radiation damage to the iodinated core .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass analysis, particularly for isotopic clusters (iodine has a distinct isotopic signature) .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Its electron-withdrawing nature reduces the basicity of the pyridine nitrogen, altering solubility and reactivity in downstream reactions. Use logP measurements and pKa titrations to quantify these effects .

Q. What are the best practices for handling and storing this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the C–I bond and oxidation of the difluoromethyl group. Use amber vials to protect against light-induced degradation. Conduct stability studies via accelerated aging (e.g., 40°C/75% RH) to establish shelf-life .

Advanced Research Questions

Q. How can computational methods aid in optimizing reaction pathways for this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states for fluorination or cross-coupling steps to identify energy barriers and selectivity drivers. Compare computed NMR chemical shifts with experimental data to validate intermediates .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to predict yields under varying conditions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotational isomerism) that cause signal splitting or broadening.
  • Isotopic Labeling : Use deuterated analogs to simplify complex splitting patterns in crowded regions of the spectrum.
  • Correlation with Crystallography : Cross-validate ambiguous NMR assignments with solid-state structural data .

Q. How can researchers assess the biological activity of this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., p38 MAPK) due to structural similarities to pyridopyrazine-based inhibitors. Use fluorescence polarization or TR-FRET assays for high-throughput screening .
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, considering the impact of fluorine on membrane permeability .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Flow Chemistry : Mitigate exothermicity in fluorination steps and improve heat/mass transfer.
  • Design of Experiments (DoE) : Systematically vary parameters (e.g., reagent stoichiometry, residence time) to identify robust conditions. Use in-line IR or Raman spectroscopy for real-time monitoring .

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